N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves steps like alkylation and nitration, as seen in the preparation of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide. Optimal conditions for these reactions have been explored to achieve high yields, indicating a structured approach to synthesizing such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives often features specific conformations and intermolecular hydrogen bonding, which influence their physical and chemical properties. For example, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which is in contrast to the anti conformation observed in similar compounds. Such structural aspects are crucial for understanding the compound's behavior (B. Gowda et al., 2007).

Chemical Reactions and Properties

The reactivity of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide derivatives can be understood through studies on similar compounds. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the catalytic roles of Pd(II)-complexes in facilitating such transformations (A. Vavasori et al., 2023).

Physical Properties Analysis

Physical properties such as crystal structure and hydrogen bonding patterns are vital for understanding the compound's stability and interactions. Studies on 2,2-Dichloro-N-(3-nitrophenyl)acetamide reveal how molecular conformations and intermolecular hydrogen bonds contribute to the compound's solid-state structure, which can be analogous to N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide (B. Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their solvatochromic effects and interactions with solvents, are influenced by their molecular structure. For instance, N-(4-Methyl-2-nitrophenyl)acetamide exhibits specific solvatochromic effects due to bifurcate hydrogen bonding, which affects its NH stretching frequency and dipole moment in solution. This highlights the compound's sensitivity to the protophilic properties of the medium (I. G. Krivoruchka et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Innovations

Research in synthetic organic chemistry has led to the development of N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide as a chemoselective N-acylation reagent. This compound, along with others like N-benzoyl-(2-chlorophenyl)benzamide and N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide, has been shown to offer improved chemoselectivity over existing N-acylation reagents. These innovations not only advance the synthesis of complex organic molecules but also contribute to the field of asymmetric synthesis, providing a basis for the development of chiral ligands that utilize a "N-Ar prochiral axis." Such ligands have been evaluated in palladium-catalyzed asymmetric allylic substitutions, exhibiting high selectivity (up to 99% ee), which highlights their potential in asymmetric catalysis (Kondo & Murakami, 2001; Kondo & Murakami, 2002).

Advancements in Analytical and Environmental Chemistry

The compound's relevance extends into analytical and environmental chemistry, particularly in the study of acetaminophen degradation by advanced oxidation processes (AOPs). These studies are crucial for understanding the environmental impact and biotoxicity of pharmaceutical compounds and their by-products. For example, the degradation of acetaminophen (ACT) in water treatment processes generates various by-products, whose biotoxicity and environmental risks are significant areas of research. Understanding these pathways and by-products, such as N-(3,4-dihydroxyphenyl)acetamide, is essential for developing more efficient and environmentally friendly degradation methods (Qutob et al., 2022).

Pharmacological and Toxicological Studies

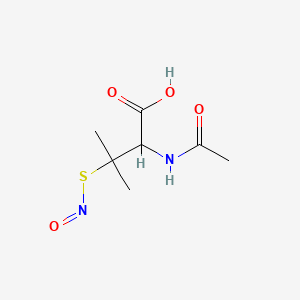

Furthermore, the study of similar compounds has led to significant advancements in pharmacology and toxicology, particularly in understanding the mechanisms of drug-induced liver injury and the development of antidotes for acetaminophen overdose. N-acetylcysteine, for example, has been extensively studied for its role in detoxifying acetaminophen by enhancing glutathione synthesis, illustrating the critical importance of understanding chemical interactions and metabolic pathways in drug toxicity and therapy (Marzullo, 2005).

Safety And Hazards

Eigenschaften

CAS-Nummer |

156499-65-9 |

|---|---|

Produktname |

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide |

Molekularformel |

C10H9ClN2O4 |

Molekulargewicht |

256.64 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)